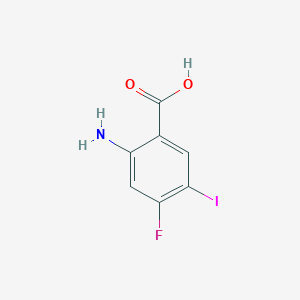

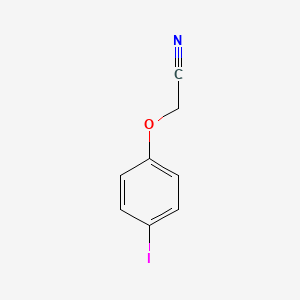

2-(4-Iodophenoxy)acetonitrile

説明

Synthesis Analysis

The synthesis of related compounds, such as 2-(2-hydroxyphenyl)acetonitriles, has been achieved through reactions involving o-quinone methides generated from 2-(1-tosylalkyl)phenols under basic conditions . This suggests that a similar approach could potentially be adapted for the synthesis of 2-(4-Iodophenoxy)acetonitrile, although the presence of the iodine substituent might require modifications to the reaction conditions or starting materials.

Molecular Structure Analysis

While the molecular structure of this compound is not directly analyzed in the papers, the structure of related compounds has been studied. For example, the electrochemical oxidation of phenols and their derivatives has been investigated, which provides insights into the electronic properties of the phenoxy group in such compounds . The iodine atom in this compound would likely influence its electronic properties and reactivity due to its heavy atom effect.

Chemical Reactions Analysis

The papers discuss various reactions involving phenoxy acetonitriles and related compounds. For instance, the photolysis of chlorinated biphenyls in acetonitrile-water solutions leads to complex reaction pathways, including intramolecular proton transfer and dehydrochlorination processes . Similarly, the photodecomposition of hydrogen peroxide in acetonitrile can lead to the hydroxylation of phenols . These studies suggest that this compound could undergo photochemical reactions and potentially serve as a precursor for hydroxylated products under the right conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from the properties of similar compounds. For example, the solubility and reactivity in acetonitrile are relevant for understanding the behavior of phenoxy acetonitriles in solution . The iodine substituent would contribute to the compound's polarity and could affect its solubility and reactivity compared to non-halogenated analogs.

科学的研究の応用

Catalytic and Synthetic Applications

A novel catalytic method utilizing hypervalent iodine for the oxidation of phenol derivatives has been developed, demonstrating the utility of iodophenoxides in synthetic chemistry. This method involves the reaction of P-alkoxyphenols with 4-iodophenoxyacetic acid, leading to the efficient production of P-quinones, indicating the potential role of similar iodophenoxy compounds in organic synthesis (Yakura & Konishi, 2007).

Material Science and Molecular Interactions

Studies on the assembly of trinuclear complexes in acetonitrile reveal the intricate interactions between iodophenoxides and metals, providing a foundation for the development of new materials with potential electronic and magnetic properties. The formation of a trinuclear complex with semi-coordinated iodides showcases the role of iodophenoxides in the stabilization of complex molecular architectures (Song et al., 2005).

Electrochemical Studies

Electrochemical studies on related compounds in acetonitrile highlight the potential of iodophenoxides in electrochemical applications. For instance, the voltammetric and spectroelectrochemical examination of 4-aminophenol demonstrates the electrochemical behavior of phenols in acetonitrile, suggesting that similar compounds like 2-(4-Iodophenoxy)acetonitrile could have applications in electrochemical sensors and devices (Schwarz et al., 2003).

Analytical Chemistry

The use of acetonitrile as a solvent in analytical techniques, such as capillary electrophoresis, underscores its importance in the analysis of complex mixtures. This highlights the potential utility of iodophenoxides in enhancing analytical methodologies, particularly in non-aqueous environments where their chemical stability and interaction properties could be advantageous (Vaher et al., 2002).

Safety and Hazards

特性

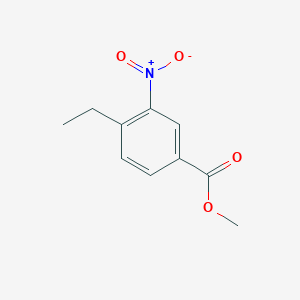

IUPAC Name |

2-(4-iodophenoxy)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6INO/c9-7-1-3-8(4-2-7)11-6-5-10/h1-4H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKQKVMAJULRRMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC#N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B1291387.png)